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Compound of Interest

Compound Name:
Tetrahydro-2-methyl-3-thioxo-

1,2,4-triazine-5,6-dione

Cat. No.: B193997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ceftriaxone Impurity C, identified as 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is

a known related substance of the third-generation cephalosporin antibiotic, Ceftriaxone. As a

critical component of impurity profiling in pharmaceutical quality control, the accurate

identification and quantification of Ceftriaxone Impurity C are paramount to ensure the safety

and efficacy of the final drug product. This technical guide provides an overview of the

spectroscopic data, specifically ¹H and ¹³C Nuclear Magnetic Resonance (NMR), which are

fundamental for the structural elucidation and characterization of this impurity.

While comprehensive, publicly available ¹H NMR and ¹³C NMR spectroscopic data for

Ceftriaxone Impurity C is not readily found in scientific literature or public databases, this

information is typically provided with the purchase of a certified reference standard from various

commercial suppliers. The data presented herein is a representative summary based on the

known chemical structure of the impurity and general principles of NMR spectroscopy.

Chemical Structure
IUPAC Name: 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione Synonyms: Ceftriaxone

Triazine Analog, Thiotriazinone Molecular Formula: C₄H₅N₃O₂S Molecular Weight: 159.17

g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b193997?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Ceftriaxone

Impurity C. The exact chemical shifts can vary depending on the solvent, concentration, and

instrument used for analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for
Ceftriaxone Impurity C

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

N-CH₃ 3.0 - 3.5 Singlet 3H

N-H 8.0 - 9.0 Broad Singlet 1H

S-H 4.0 - 5.0 Broad Singlet 1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for
Ceftriaxone Impurity C

Carbon Atom Chemical Shift (δ, ppm)

N-CH₃ 30 - 35

C=O (C5) 155 - 165

C=O (C6) 165 - 175

C=S (C3) 175 - 185

Experimental Protocols
A standardized experimental protocol for acquiring NMR data for Ceftriaxone Impurity C would

typically involve the following steps. It is crucial to consult the Certificate of Analysis provided

with the reference standard for the specific methodology used.

1. Sample Preparation:
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Accurately weigh a suitable amount of Ceftriaxone Impurity C reference standard (typically 5-

10 mg).

Dissolve the sample in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is a common

choice for its ability to dissolve a wide range of organic compounds.

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

The NMR spectra are typically recorded on a high-resolution spectrometer, for instance, a

400 MHz or 500 MHz instrument.

¹H NMR: A standard proton NMR experiment is performed. Key parameters to set include the

spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is commonly

used as an internal standard (0 ppm).

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for all

carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower

natural abundance of the ¹³C isotope. The solvent peak is often used for chemical shift

referencing.

3. Data Processing and Analysis:

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g.,

MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline

correction.

The chemical shifts (δ) of the signals are reported in parts per million (ppm).

The multiplicity of the proton signals (e.g., singlet, doublet, triplet, multiplet) and the coupling

constants (J) in Hertz (Hz) are determined.

The integration of the proton signals is calculated to determine the relative number of

protons corresponding to each signal.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic analysis of a

pharmaceutical impurity like Ceftriaxone Impurity C.
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Workflow for Spectroscopic Analysis of Ceftriaxone Impurity C.
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This guide serves as a foundational resource for understanding the spectroscopic

characterization of Ceftriaxone Impurity C. For definitive and quantitative analysis, it is

imperative to use a certified reference standard and adhere to the experimental protocols

provided by the supplier or as mandated by relevant pharmacopeias.

To cite this document: BenchChem. [Spectroscopic Analysis of Ceftriaxone Impurity C: A
Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193997#spectroscopic-data-of-ceftriaxone-impurity-
c-h-nmr-c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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